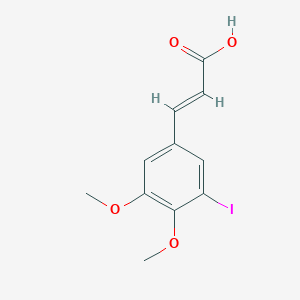
3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid is an organic compound characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid typically involves the iodination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(4,5-dimethoxy-phenyl)-acrylic acid.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can form 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic aldehyde or 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic carboxylic acid.
Reduction: The major product is 3-(4,5-dimethoxy-phenyl)-acrylic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acrylic acid moiety can participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4,5-dimethoxybenzaldehyde: Shares the same phenyl ring substitution pattern but lacks the acrylic acid moiety.
3-(4,5-Dimethoxy-phenyl)-acrylic acid: Similar structure but without the iodine atom.
3-Iodo-4,5-dimethoxy-phenyl)-acetonitrile: Contains a nitrile group instead of the acrylic acid moiety.
Uniqueness
3-(3-Iodo-4,5-dimethoxy-phenyl)-acrylic acid is unique due to the combination of its iodine atom, methoxy groups, and acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C11H11IO4 |
|---|---|
Molecular Weight |
334.11 g/mol |
IUPAC Name |
(E)-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
InChI Key |
SEZAOAHXKZTTRI-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


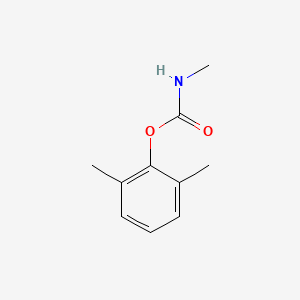
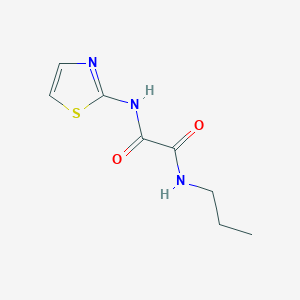
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
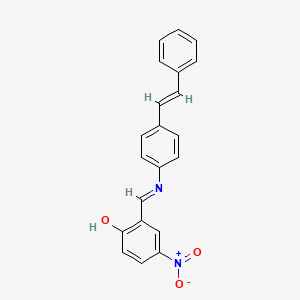

![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)

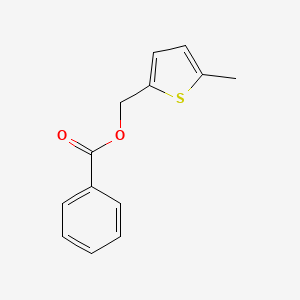
![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)

